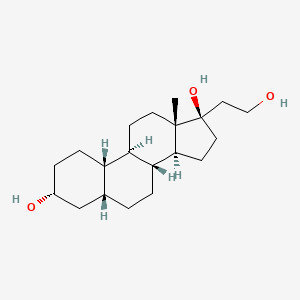
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol is a steroidal compound with the molecular formula C21H36O3. It is a derivative of pregnane and is characterized by its three hydroxyl groups located at the 3, 17, and 21 positions. This compound is of interest in various fields of scientific research due to its unique structural and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the reduction of a suitable pregnane derivative, followed by selective hydroxylation at the desired positions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification through chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
科学研究应用
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and its interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of (3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol: Another steroidal compound with similar structural features but different functional groups.
Epiandrosterone: A steroid hormone with weak androgenic activity, structurally related but with different biological functions.
Uniqueness
(3alpha,5beta,17alphalpha)-19-Norpregnane-3,17,21-triol is unique due to its specific hydroxylation pattern and its potential applications in various fields. Its distinct structure allows for unique interactions with biological molecules and specific chemical reactivity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
(3R,5R,8R,9R,10S,13S,14S,17R)-17-(2-hydroxyethyl)-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O3/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h13-18,21-23H,2-12H2,1H3/t13-,14-,15+,16-,17-,18+,19+,20-/m1/s1 |
InChI 键 |
MHBKCJDVFFATFT-UNZHJGKSSA-N |
手性 SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(CCO)O)O |
规范 SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(CCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
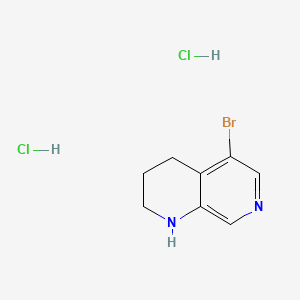
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
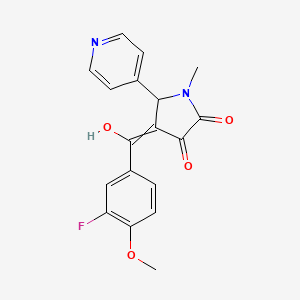
![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
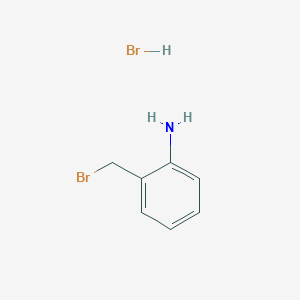
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)
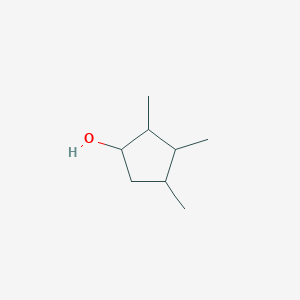


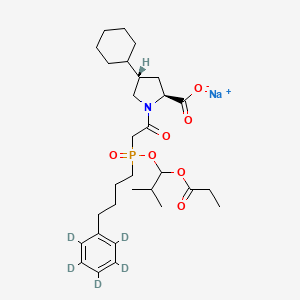
![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)

![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
